REACTION_SMILES
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[C:21](=[O:22])([OH:23])[O-:24].[CH3:1][c:2]1[c:3]([NH:11][S:12](=[O:13])(=[O:14])[CH3:15])[cH:4][cH:5][cH:6][c:7]1[N+:8]([O-:9])=[O:10].[CH3:26][CH2:27][OH:28].[CH3:29][CH2:30][O:31][C:32](=[O:33])[CH3:34].[Na+:25].[OH2:16].[OH2:17].[Sn:18]([Cl:19])[Cl:20]>>[CH3:1][c:2]1[c:3]([NH:11][S:12](=[O:13])(=[O:14])[CH3:15])[cH:4][cH:5][cH:6][c:7]1[NH2:8]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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Cc1c(NS(C)(=O)=O)cccc1[N+](=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1c(N)cccc1NS(C)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |